molecular formula C9H6FNO2 B3346196 8-Fluoro-3-hydroxyquinolin-2(1H)-one CAS No. 1159706-28-1

8-Fluoro-3-hydroxyquinolin-2(1H)-one

Cat. No.: B3346196
CAS No.: 1159706-28-1
M. Wt: 179.15 g/mol
InChI Key: ITVNWQQOJXXTTI-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Quinolone and Hydroxyquinoline Scaffolds

The quinolone (or oxo-quinoline) ring system is a fundamental heterocyclic structure found in numerous natural and synthetic compounds. ekb.eg Its derivatives are known to exhibit a vast array of pharmacological activities, including antibacterial, antitumor, antiviral, and anti-inflammatory properties. ekb.egimist.ma The 2-quinolone (or carbostyril) core, specifically, is present in various biologically active molecules.

Similarly, the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a bicyclic aromatic compound renowned for its potent biological activities and its exceptional ability to act as a bidentate chelating agent for a wide variety of metal ions. researchgate.netscispace.comrroij.com The proximity of the hydroxyl group at position 8 to the ring's nitrogen atom allows it to form stable complexes with metal ions like Fe³⁺, Zn²⁺, and Cu²⁺. scispace.comrroij.com This chelation capability is often central to its biological effects, which include anticancer, antimicrobial, antifungal, and neuroprotective activities. rroij.comnih.gov The functional versatility of these two scaffolds provides a rich chemical context for understanding the potential of hybrid structures like 8-Fluoro-3-hydroxyquinolin-2(1H)-one.

Table 1: General Properties and Activities of Core Scaffolds
ScaffoldKey Structural FeaturesProminent Biological ActivitiesRelevant Physicochemical Properties
QuinoloneBicyclic system containing a benzene (B151609) ring fused to a pyridine (B92270) ring with a keto group. ekb.egAntibacterial, Antitumor, Antiviral (including anti-HIV and anti-HCV), Antimalarial. ekb.egServes as a privileged structure in drug discovery; amenable to various functionalizations. ekb.eg
8-HydroxyquinolinePyridine ring fused to a phenol, with the hydroxyl group at position 8. nih.govAnticancer, Antifungal, Neuroprotective, Antiviral, Antibacterial. nih.govrroij.comnih.govStrong metal-chelating agent due to the {N,O} donor set; forms fluorescent complexes. researchgate.netscispace.com

Rationale for Dedicated Academic Investigation of this compound, highlighting Structural Peculiarities and Unexplored Potential

The rationale for a focused investigation of this compound stems from the unique combination of its structural components, each contributing to a profile of unexplored potential.

The 3-Hydroxyquinolin-2(1H)-one Core: This central scaffold is itself an object of significant interest. Derivatives of 3-hydroxyquinolin-2(1H)-one have been synthesized and evaluated as potent inhibitors of viral enzymes, such as the influenza A endonuclease. nih.gov The 3-hydroxy group, in conjunction with the 2-keto oxygen, can create a metal-chelating site, a feature that proved crucial for the inhibitory activity of related compounds against the two-metal-ion active site of the influenza endonuclease. nih.gov

Unexplored Potential: While derivatives of 3-hydroxyquinolin-2(1H)-one have shown promise, particularly as antiviral agents, the specific 8-fluoro substituted variant remains largely uncharacterized in academic literature. nih.gov The combination of a proven antiviral core scaffold with the modulating effects of an 8-fluoro substituent presents a compelling case for its investigation. Its potential is not limited to antiviral applications; the general biological activities of quinolones and hydroxyquinolines suggest it could be a candidate for anticancer or other therapeutic areas. ekb.egnih.gov

Table 2: Physicochemical Properties of this compound
PropertyValueSource
CAS Number1159706-28-1 bldpharm.com
Molecular FormulaC₉H₆FNO₂ bldpharm.com
Molecular Weight179.15 g/mol bldpharm.com
MDL NumberMFCD18632725 bldpharm.com

Scope and Research Objectives for Advanced Studies on this compound

Advanced studies on this compound should be designed to systematically explore its chemical and biological properties. The scope of this research would encompass chemical synthesis, biological screening, and structural biology.

Key Research Objectives:

Development of Efficient Synthesis Protocols: Establish and optimize synthetic routes to produce this compound and a library of its derivatives with high purity and yield. This would enable structure-activity relationship (SAR) studies.

Screening for Biological Activity:

Antiviral Evaluation: Prioritize screening against influenza virus endonucleases, given the established activity of the core scaffold. nih.gov This could be expanded to other metalloenzymes involved in viral replication.

Anticancer Assessment: Evaluate its cytotoxic effects against a panel of human cancer cell lines, including multidrug-resistant (MDR) phenotypes, drawing on the known anticancer properties of both quinolone and 8-hydroxyquinoline derivatives. ekb.egnih.gov

Antimicrobial Screening: Test for activity against various strains of bacteria and fungi to explore its potential as an anti-infective agent. imist.ma

Biophysical and Structural Characterization:

Investigate its metal chelation properties with biologically relevant ions (e.g., Mg²⁺, Mn²⁺, Fe²⁺, Zn²⁺).

Determine the X-ray crystal structure of the compound, both alone and in complex with target enzymes (e.g., influenza endonuclease), to elucidate its binding mode and provide a basis for rational drug design. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues with modifications at various positions (e.g., on the N1-position or C4-position) to understand the structural requirements for optimal activity and to develop more potent and selective compounds.

By pursuing these objectives, the scientific community can fully characterize the chemical and biological landscape of this compound, potentially unlocking a new class of therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-3-hydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVNWQQOJXXTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657667
Record name 8-Fluoro-3-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159706-28-1
Record name 8-Fluoro-3-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Fluoro 3 Hydroxyquinolin 2 1h One and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 8-Fluoro-3-hydroxyquinolin-2(1H)-one Core

A logical retrosynthetic analysis of this compound reveals several potential bond disconnections that inform the forward synthetic plan. The primary disconnection strategies for the quinolin-2(1H)-one core involve breaking the amide bond (C2-N1) and a C-C bond of the pyridine (B92270) ring, typically the C3-C4 or C4-C4a bond.

One common approach is the disconnection of the N1-C2 and C4-C4a bonds, which is characteristic of the Conrad-Limpach-Knorr synthesis. This leads back to a substituted aniline (B41778), in this case, a 2-amino-3-fluorophenyl derivative, and a three-carbon component such as a malonic acid derivative. This strategy places the burden of regioselectivity on the synthesis of the appropriately substituted aniline precursor.

Alternatively, a disconnection of the N1-C8a and C2-C3 bonds suggests an intramolecular cyclization of a suitably functionalized N-aryl acrylamide (B121943). This approach is often facilitated by transition-metal catalysis and relies on the regioselective formation of the precursor.

A further disconnection strategy focuses on the introduction of the functional groups at a later stage. For instance, the C8-F bond could be disconnected, suggesting a late-stage electrophilic or nucleophilic fluorination of an 8-unsubstituted or 8-halo-3-hydroxyquinolin-2(1H)-one precursor. Similarly, the C3-OH bond could be disconnected, implying a direct hydroxylation of an 8-fluoroquinolin-2(1H)-one intermediate.

Given the available starting materials and the desire for convergent and efficient syntheses, the strategy involving the cyclization of a pre-functionalized aniline with a malonate derivative is often a preferred route.

Development of Precursor Synthesis and Regioselective Functional Group Introduction

The successful synthesis of this compound is heavily reliant on the efficient preparation of key precursors with the desired regiochemistry.

The introduction of a fluorine atom at the C-8 position of the quinolinone core can be achieved either by starting with a pre-fluorinated aniline or by late-stage fluorination of the quinolinone ring system.

Synthesis of 2-Amino-3-fluorophenol (B155953) as a Key Precursor: A common and effective strategy is to begin with a commercially available or readily synthesized fluorinated aniline. For instance, 2-amino-3-fluorophenol can serve as a versatile precursor. Its synthesis can be achieved from 1,3-difluoro-2-nitrobenzene (B107855) through a nucleophilic aromatic substitution with a methoxide (B1231860) source, followed by demethylation and reduction of the nitro group. chemicalbook.com

Electrophilic Fluorination: Direct C-H fluorination of an aniline or a quinolinone precursor at the C-8 position is a modern and atom-economical approach. Electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF4) can be employed. nih.govnih.govrsc.org The regioselectivity of this reaction is influenced by the directing effects of the substituents on the aromatic ring. For instance, an amino group or a protected amino group can direct fluorination to the ortho and para positions.

Nucleophilic Fluorination: An alternative approach involves the nucleophilic displacement of a suitable leaving group, such as a bromine or iodine atom, at the C-8 position of a pre-formed quinolinone. This typically requires harsh reaction conditions and the use of fluoride (B91410) sources like potassium fluoride with a phase-transfer catalyst.

The introduction of the hydroxyl group at the C-3 position is a critical step that can be achieved through several methods.

Cyclization with Malonate Derivatives: A prevalent method for constructing the 3-hydroxy-2-quinolone scaffold is the condensation of a substituted aniline with a malonic acid derivative, such as diethyl malonate. This reaction, when carried out under appropriate conditions, directly yields the 4-hydroxy-2-quinolone tautomer, which is in equilibrium with the desired 3-hydroxy-2-quinolone. nih.govnih.gov

Protection of the Hydroxyl Group: The C-3 hydroxyl group can be reactive under various synthetic conditions. Therefore, its protection may be necessary during subsequent transformations. A common protecting group for hydroxyl functions is the methoxymethyl (MOM) ether. wikipedia.orgadichemistry.com The MOM group can be introduced by reacting the hydroxyl group with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Deprotection of the Hydroxyl Group: The MOM group is typically removed under acidic conditions. wikipedia.orgadichemistry.comnih.gov Treatment with acids such as hydrochloric acid in a protic solvent or trifluoroacetic acid in an aprotic solvent effectively cleaves the MOM ether to reveal the free hydroxyl group.

Key Cyclization and Ring-Forming Reactions for the 2-Quinolinone System

The formation of the quinolin-2(1H)-one ring is the cornerstone of the synthesis. Various cyclization strategies can be employed, each with its own advantages and limitations.

Classical condensation reactions remain a robust method for the synthesis of the 2-quinolone core. The Conrad-Limpach-Knorr and Gould-Jacobs reactions are prominent examples. For the synthesis of 3-hydroxy-2-quinolones, the condensation of an appropriately substituted aniline with diethyl malonate is particularly relevant. This reaction typically proceeds at high temperatures and can be catalyzed by an acid or a base. The initial product is often the 4-hydroxy tautomer, which can exist in equilibrium with the 3-hydroxy form.

Modern synthetic methods often employ transition-metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions have been extensively used for the synthesis of quinolinones.

One such strategy involves the intramolecular cyclization of N-(2-halophenyl)acrylamides. For the synthesis of an 8-fluoro derivative, an N-(2-fluorophenyl)acrylamide could be a suitable precursor. Palladium catalysts can facilitate the C-H activation of the acrylamide and subsequent C-N bond formation to yield the 2-quinolone ring. These reactions often require a phosphine (B1218219) ligand and a base.

Furthermore, tandem reactions, such as a palladium-catalyzed fluorination followed by cyclization of enynes, have been developed for the synthesis of fluorinated lactams, which are structurally related to quinolinones. nih.gov

Optimization of Reaction Conditions, Yields, and Scalability for this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. While specific optimization studies for this exact compound are not extensively detailed in the literature, general strategies for halo-quinolin-2(1H)-ones provide a foundational understanding. A practical and scalable synthesis for halo-quinolin-2(1H)-ones involves a two-step sequence starting from inexpensive halo anilines. This process includes the acylation of the aniline with methyl 3,3-dimethoxypropionate under basic conditions, followed by cyclization in sulfuric acid. This method has been successfully applied on an 800g scale, demonstrating its potential for large-scale production. acs.org

The yields for such reactions can vary significantly, from 28% to 93%, depending on the specific substrates and conditions. acs.org For instance, anilines with strong electron-withdrawing or electron-donating groups have been found to be poor substrates for this particular synthetic route. acs.org The optimization of these conditions is crucial for maximizing yield and ensuring the economic viability of the synthesis. Key parameters that are typically optimized include temperature, reaction time, catalyst choice and loading, and solvent.

For related quinolinone syntheses, various catalysts and solvents have been explored. For example, in the synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives, L-proline was found to be an effective catalyst, with ethanol (B145695) being the optimal solvent, leading to a 91% yield. researchgate.net The choice of base is also critical. In the synthesis of 2-quinolones via Pd-catalyzed cyclization, potassium pivalate (B1233124) and potassium acetate (B1210297) were identified as suitable bases. acs.org

The table below summarizes the general conditions that can be optimized for the synthesis of quinolinone derivatives, which can be extrapolated for the synthesis of this compound.

ParameterGeneral Conditions and ObservationsPotential Impact on this compound Synthesis
Starting Material Inexpensive halo anilines are often used. acs.org2-Fluoro-6-aminophenol would be the logical precursor.
Acylating Agent Methyl 3,3-dimethoxypropionate is a common choice. acs.orgThis would likely be effective for the target compound.
Cyclization Agent Concentrated sulfuric acid is frequently employed. acs.orgThis strong acid is expected to facilitate the cyclization step.
Catalyst Palladium catalysts, L-proline, and others have been used for related compounds. acs.orgresearchgate.netA screening of catalysts would be necessary to find the optimal choice.
Solvent Ethanol, DMF, and others are common, with solvent choice impacting yield. researchgate.netnih.govSolvent polarity and aprotic/protic nature would need to be tested.
Base Potassium pivalate, potassium acetate, and triethylamine (B128534) are used in various syntheses. acs.orgnih.govThe choice of base will be critical for the initial acylation step.
Temperature Varies widely depending on the specific reaction, from room temperature to reflux. nih.govvapourtec.comOptimization would be required to balance reaction rate and side product formation.
Yield Ranges from 28% to over 90% for similar halo-quinolinones. acs.orgA systematic optimization could potentially achieve high yields.
Scalability Demonstrated up to 800g for a general halo-quinolinone synthesis. acs.orgSuggests that a scalable process for the target compound is feasible.

This table is a generalized representation based on the synthesis of related quinolinone compounds and serves as a guide for the potential optimization of the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates is of growing importance. nih.gov This involves the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes to minimize the environmental impact of chemical manufacturing.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. lew.ronih.gov For the synthesis of quinoline (B57606) derivatives, microwave irradiation has been shown to be effective. For example, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a related fluorinated quinoline, was achieved through microwave-assisted treatment of the corresponding acetanilide (B955) with dimethylformamide and phosphorus oxychloride. jmpas.com

Solvent-free or neat reaction conditions are another key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. While specific solvent-free methods for this compound are not documented, the synthesis of other quinoline derivatives under solvent-free microwave conditions has been reported to provide high yields and simple work-up procedures. nih.gov

The table below illustrates the potential advantages of applying microwave and solvent-free conditions to the synthesis of quinolinone derivatives.

MethodConditionsAdvantages
Microwave-Assisted Microwave irradiation, often with a catalyst. nih.govjmpas.comReduced reaction times, higher yields, cleaner products.
Solvent-Free Neat reaction mixture, often with microwave heating. nih.govEliminates solvent waste, reduces costs, simplifies purification.

This table highlights the general benefits of these green chemistry techniques as applied to the synthesis of related heterocyclic compounds.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. While specific biocatalytic routes to this compound have not been reported, there are examples of enzymatic synthesis of related quinoline and quinolinone structures. For instance, monoamine oxidase (MAO-N) has been used for the oxidative aromatization of tetrahydroquinolines to quinolines. nih.govnih.govresearchgate.net

A chemoenzymatic approach, which combines enzymatic and chemical steps, has been developed for the synthesis of 2-quinolones from N-cyclopropyl-N-alkylanilines. This method utilizes horseradish peroxidase (HRP) for an initial annulation/aromatization reaction, followed by a chemical oxidation step. nih.govnih.govresearchgate.netacs.org The hydroxylation of quinoline to 2-hydroxyquinoline (B72897) has also been achieved using molybdenum hydroxylases, which use water as the oxygen donor, offering a potential advantage over oxygen-dependent enzymes. researchgate.net

The development of a biocatalytic or chemoenzymatic route to this compound would likely involve the screening of various enzymes, such as hydroxylases or oxidases, for their ability to act on a suitable fluorinated precursor.

Flow chemistry, or continuous flow processing, has gained significant traction in pharmaceutical manufacturing due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. researchgate.net Several synthetic routes for quinoline derivatives have been successfully adapted to flow chemistry systems.

For example, the Doebner-Miller reaction has been performed in a flow reactor to produce 2-methylquinoline (B7769805) derivatives in good to excellent yields. nih.gov Continuous flow has also been employed for the photochemical synthesis of 3-substituted quinolines, demonstrating high throughputs of over one gram per hour. acs.orgvapourtec.com The ability to safely handle hazardous intermediates and reagents is a key advantage of flow chemistry.

While a specific flow chemistry process for this compound has not been detailed in the literature, the existing examples for related quinoline structures suggest that a continuous flow process could be developed. This would likely involve pumping the reactants through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or reagent. The table below outlines the potential benefits of a flow chemistry approach.

FeatureAdvantage in Flow Chemistry
Safety Small reactor volumes minimize the risk of handling hazardous materials. researchgate.net
Control Precise control over temperature, pressure, and residence time. researchgate.net
Efficiency Improved heat and mass transfer can lead to higher yields and selectivity. researchgate.net
Scalability Production can be scaled up by running the reactor for longer periods. researchgate.net
Throughput Can achieve high production rates, for example, >1 g/hour for some quinolines. vapourtec.com

This table summarizes the general advantages of flow chemistry that could be realized in the production of this compound.

Chemical Reactivity and Transformation Mechanisms of 8 Fluoro 3 Hydroxyquinolin 2 1h One

Mechanistic Studies of Functional Group Interconversions on the 8-Fluoro-3-hydroxyquinolin-2(1H)-one Scaffold

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the fluorine atom and the carbonyl group, combined with the electron-donating potential of the hydroxyl and amine groups within the lactam structure, creates a complex electronic environment that governs its chemical behavior.

The 3-hydroxyl group is a key site for functionalization. Its reactivity is analogous to that of other 3-hydroxyquinolin-2(1H)-ones and related hydroxyquinolines.

Alkylation: The hydroxyl group can undergo O-alkylation. For instance, studies on similar 8-hydroxyquinoline (B1678124) (8-HQ) derivatives show that alkylation can be achieved using alkyl halides in the presence of a base. mdpi.com In a related example, 8-HQ was alkylated with 1,3-dibromopropane (B121459) using aqueous sodium hydroxide (B78521) and a phase-transfer catalyst. mdpi.com For 3-acetyl-4-hydroxy-quinolin-2(1H)-one, O-methylation of the enol form has been accomplished using dimethyl sulfoxide (B87167) (DMSO). nih.gov

Acylation: Acylation of the hydroxyl group is a feasible transformation. While direct acylation studies on this compound are not prevalent, related structures like 4-hydroxyquinolin-2-ones undergo acetylation with acetyl chloride in the presence of catalysts like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). nih.gov

Oxidation: The oxidation of the 3-hydroxyl group in the quinolinone ring system is a complex process. In related systems, the oxidation of dihydroquinolinium salts can lead to the formation of 3-hydroxyquinolines. rsc.orgrsc.orgchem960.com Selenium dioxide has been used for the oxidation of a related compound, 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, to an α-keto acid. researchgate.net The specific oxidation products of this compound would depend on the oxidizing agent and reaction conditions.

The fluorine atom at the C8 position significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r): The C-F bond in fluoroquinolones can be susceptible to nucleophilic attack. The photochemical excitation of some fluoroquinolones can lead to heterolytic cleavage of the C-F bond, forming an aryl cation. mdpi.comsemanticscholar.org This process is particularly noted for derivatives with a fluorine at C6 or C8. mdpi.com Reductive defluorination can be induced in a buffer solution, proceeding through a radical anion intermediate. mdpi.com

C-F Bond Activation: Transition-metal-catalyzed C-H functionalization is a prominent strategy for modifying quinoline (B57606) scaffolds. mdpi.comnih.govacs.orgnih.gov While direct C-F activation on this specific molecule is not widely documented, the principles of C-H activation suggest that the C-F bond could potentially be targeted for transformations. For example, methods for C8 functionalization of quinolines and their N-oxides have been developed, often utilizing the N-oxide as a directing group to form a five-membered metallacyclic intermediate. acs.org

The lactam and the fused benzene (B151609) ring constitute the core of the molecule's reactivity.

Electrophilic Aromatic Substitution (EAS): The benzene portion of the quinolinone ring can undergo electrophilic aromatic substitution. lumenlearning.commasterorganicchemistry.com The directing effects of the existing substituents (fluoro, hydroxyl, and the lactam functionality) will determine the position of substitution. Theoretical studies on 8-hydroxyquinoline suggest that electrophilic attack can occur at positions C-2 to C-7. orientjchem.org The electron-donating hydroxyl group and the electron-withdrawing fluoro and carbonyl groups will compete to direct incoming electrophiles. For instance, electron-donating groups typically speed up the reaction by stabilizing the positively charged intermediate. youtube.com

Protonation/Deprotonation Equilibria: The 3-hydroxyquinolin-2(1H)-one scaffold possesses both acidic (hydroxyl group) and basic (lactam nitrogen) sites, leading to protonation/deprotonation equilibria that are pH-dependent. nih.gov Quinolone derivatives with a piperazine (B1678402) substituent can exhibit multiple acid-base equilibria. acs.org The pKa values will dictate the predominant species in solution at a given pH, which in turn affects the molecule's reactivity and spectroscopic properties. mdpi.com The lactam itself is a cyclic amide and can undergo hydrolysis under acidic or basic conditions, although the aromatic nature of the quinolinone system provides significant stability. wikipedia.org

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of substituted quinolines. wikipedia.org

In electrophilic substitutions on the benzene ring of this compound, the outcome is governed by the combined directing effects of the substituents. The hydroxyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The amide group's influence is more complex. These competing influences make predicting the exact regiochemical outcome challenging without experimental data.

For reactions involving the quinolinone core, such as the cyclocondensation used to form related quinoxalin-2(1H)-ones, regioselectivity can often be controlled by the choice of catalysts and reaction conditions. nih.gov For instance, in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones from 4-hydroxy-1-methylquinolin-2(1H)-one, the regioselectivity of the cyclization (5-exo-dig vs. 6-endo-dig) depends on the structure of the reacting propargylic alcohol. rsc.org Similarly, 3-hydroxyquinolin-2-one derivatives can undergo regioselective [3+2] cyclization reactions. bohrium.com

Stereoselectivity would be a factor in reactions that create new chiral centers, for example, during the addition to the C3-C4 double bond or in asymmetric catalysis involving the quinolinone scaffold.

Catalytic Transformations and Ligand Design for this compound Derivatives

The quinoline scaffold is widely used in the design of ligands for organometallic catalysis. mdpi.comnih.gov Derivatives of this compound could serve as ligands for various transition metals, with the potential for applications in asymmetric catalysis. The close proximity of the hydroxyl group and the lactam nitrogen in related 8-hydroxyquinolines allows them to act as effective bidentate chelating agents for a range of metal ions. mdpi.com

Transition-metal catalysis is extensively used for the functionalization of quinoline C-H bonds. acs.orgnih.gov These methods provide efficient and site-selective ways to introduce new functional groups. mdpi.comnih.gov For example, palladium-catalyzed reactions are used for C-H arylation. nih.gov The N-oxide of the quinoline can act as a directing group to achieve functionalization at the C8 position. acs.org While these studies are on the broader class of quinolines, the principles are applicable to the targeted design of catalytic transformations for this compound.

Table 1: Examples of Catalytic Systems for Quinoline Functionalization

Catalyst System Reaction Type Position(s) Functionalized Reference
Ni(cod)₂ / PCy₃ Arylation with organozinc reagents C2 mdpi.com
Pd(OAc)₂ / AgOAc / Phen·H₂O / PivOH Oxidative cross-coupling C2 mdpi.com
Transition Metal Catalysts C-H Functionalization C8 (using N-oxide) acs.org

Photochemical and Electrochemical Reactivity of this compound

Fluoroquinolones are known to possess rich photochemical properties. acs.org They absorb UV-A light, which can lead to direct and sensitized photolysis. researchgate.net

Photochemical Reactivity: Upon irradiation, fluoroquinolones can undergo several photochemical reactions, including decarboxylation, cleavage of C-N bonds, side-chain oxidation, and dehalogenation. mdpi.com A primary pathway for the direct phototransformation of many fluoroquinolones is the cleavage of the C-F bond. mdpi.comresearchgate.net This can occur via a heterolytic mechanism to produce an aryl cation, especially when there is a significant degree of charge transfer in the excited state. semanticscholar.org The quantum yields for such reactions are dependent on pH and the specific structure of the quinolone. semanticscholar.org The photodegradation can be influenced by environmental factors and can proceed through reactions with reactive oxygen species like hydroxyl radicals and singlet oxygen. acs.org

Electrochemical Reactivity: The electrochemical properties of quinoline derivatives are strongly correlated with their chemical structure. nih.gov The presence of electron-donating or electron-withdrawing groups influences the oxidation and reduction potentials. nih.gov Electrochemical methods have been used to synthesize tetrahydroquinoline derivatives from quinolines, using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org The electrochemical behavior of this compound would be characterized by the redox processes involving the quinolinone core and the various functional groups.

Table 2: Photochemical Reactions of Fluoroquinolones

Reaction Type Description Intermediates/Products Reference
Defluorination Heterolytic cleavage of the C-F bond upon photoexcitation. Aryl cations mdpi.comsemanticscholar.org
Reductive Defluorination Quenching of the triplet excited state to form a radical anion, which loses a fluoride (B91410) ion. Radical intermediate mdpi.com
Self-sensitized Photo-oxidation Degradation via reaction with photochemically generated reactive oxygen species (ROS). •OH, ¹O₂ acs.org

Degradation Pathways and Stability Studies of this compound

Specific stability studies and defined degradation pathways for this compound have not been reported in the scientific literature. However, general degradation pathways for the parent quinoline structure have been investigated, which may offer some insight.

Microbial degradation of quinoline often proceeds via hydroxylation to form intermediates such as 2-oxo-1,2-dihydroquinoline. nih.govresearchgate.net This initial hydroxylation is a key step that initiates the breakdown of the heterocyclic ring. nih.govresearchgate.net Subsequent steps can involve further oxidation and ring cleavage. nih.gov

Table 2: Potential Factors Influencing the Stability of this compound

FactorPotential Effect
pH May influence tautomeric equilibrium and solubility. Extremes of pH could catalyze hydrolysis of the lactam ring.
Temperature Elevated temperatures could lead to thermal decomposition.
Light (UV/Vis) Photodegradation is possible, especially given the aromatic nature of the compound.
Oxidizing Agents The aromatic rings and hydroxyl group may be susceptible to oxidation.

This table outlines general chemical principles and requires specific experimental data for validation in the context of this compound.

Derivatization and Analog Synthesis Based on the 8 Fluoro 3 Hydroxyquinolin 2 1h One Scaffold

Design Principles for Structural Diversification and Scaffold Decoration of the 8-Fluoro-3-hydroxyquinolin-2(1H)-one Core

The structural modification of the this compound scaffold is a rational process aimed at generating molecular diversity to enhance desired properties. A key design principle revolves around the inherent characteristics of the quinolinone nucleus. The pyridine (B92270) ring acts as an electron-deficient system, while the phenolic-like portion is amenable to various chemical modifications. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: A primary driver for diversification is the establishment of SAR. By systematically altering substituents at different positions, researchers can identify which molecular features are crucial for biological activity. For instance, the introduction of a hydroxyl group at position 8 has been shown to be critical for the antitumor effects of some quinoline (B57606) derivatives. nih.gov The fluorine atom at position 8 in the target scaffold is itself a strategic design choice, often used to modulate properties like lipophilicity, metabolic stability, and binding interactions.

Modulation of Physicochemical Properties: Design principles often target the tuning of physicochemical parameters. Lipophilicity, for example, can be systematically adjusted by adding or modifying substituents, which in turn influences a compound's absorption and distribution. In some series of 8-hydroxy-N-phenylquinoline-2-carboxamides, antiviral activity was found to increase linearly with rising lipophilicity. nih.gov

Chelation and Bioisosterism: The 3-hydroxyquinolin-2(1H)-one moiety features a bidentate chelation site involving the hydroxyl group and the adjacent ketone oxygen. This ability to bind metal ions is a critical design element, as many biological processes are metal-dependent. scispace.comrroij.com Furthermore, the strategic placement of substituents is guided by principles of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve activity or reduce toxicity. The fluorine atom itself is often considered a bioisostere of a hydrogen atom or a hydroxyl group.

Synthesis of Substituted this compound Analogs at Various Positions

The quinolinone scaffold allows for substitution at several positions on both the carbocyclic and heterocyclic rings. Standard organic reactions are employed to introduce this diversity.

Halogenation: The aromatic ring of the quinolinone core can undergo electrophilic substitution. Chlorination using N-chlorosuccinimide (NCS) and bromination with N-bromosuccinimide (NBS) are common methods to introduce halogen atoms at specific positions, such as C-5 and C-7. mdpi.com These halogenated intermediates serve as versatile handles for further modifications.

Cross-Coupling Reactions: Suzuki cross-coupling is a powerful method for introducing new carbon-carbon bonds, typically at positions 5 and 7. scispace.com This reaction requires a halogenated quinolinone precursor (e.g., 5-bromo-8-hydroxyquinoline) and a boronic acid, often necessitating the protection of the 8-hydroxyl group prior to the coupling reaction. scispace.com Functionalization through Suzuki cross-coupling or SNAr processes has enabled the rapid construction of libraries of polysubstituted, selectively fluorinated quinoline derivatives. researchgate.net

Oxidation and Functional Group Interconversion: The substituent at position 2 can be modified. For example, an existing 2-methyl group can be oxidized to a 2-formyl (carboxaldehyde) group using selenium dioxide. nih.gov This aldehyde can then be used in further synthetic transformations.

The following table summarizes representative synthetic methods for substituting the quinolinone ring, based on analogous structures.

Reaction Type Position(s) Reagents & Conditions Starting Material (Analog) Product Type Reference
ChlorinationC-5, C-7N-Chlorosuccinimide (NCS), Acidic conditions2-Alkyl-8-hydroxyquinoline2-Alkyl-5,7-dichloro-8-hydroxyquinoline mdpi.com
BrominationC-7N-Bromosuccinimide (NBS), Chloroform8-Hydroxyquinoline (B1678124)7-Bromoquinolin-8-ol mdpi.com
Suzuki CouplingC-5Arylboronic acid, Pd catalyst, Base (after protection)5-Bromo-8-hydroxyquinoline5-Aryl-8-hydroxyquinoline scispace.com
OxidationC-2Selenium Dioxide (SeO₂), Dioxane/Water, Reflux8-Hydroxy-2-methylquinoline8-Hydroxy-2-quinolinecarbaldehyde nih.gov
Chlorination-CyclizationMultiplePhosphoryl chloride (POCl₃)2-Fluoromalonic acid, 2-AminoazineChlorinated fluoro-pyridopyrimidinone researchgate.net

Preparation of N-Substituted this compound Derivatives

Modification at the N1 position of the quinolin-2(1H)-one ring is a common strategy to expand structural diversity. These reactions typically involve alkylation or acylation of the nitrogen atom.

N-Alkylation: The nitrogen atom of the quinolinone ring can be alkylated using various alkyl halides in the presence of a base. For instance, N-substituted derivatives of 3-acetyl-4-hydroxyquinolin-2(1H)-one have been prepared via direct alkylation. researchgate.net This approach allows for the introduction of a wide range of alkyl and substituted alkyl chains.

N-Acylation: Acyl groups can be introduced at the nitrogen position. A triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride has been reported to yield the corresponding ester, demonstrating the reactivity of the scaffold toward acylating agents. researchgate.net While this example is an O-acylation, similar principles apply to N-acylation under different conditions.

A sequential Buchwald-type amidation followed by cyclization has been developed for the synthesis of N-hydroxyquinolin-2(1H)-ones, showcasing advanced methods for creating specific N-substituted patterns. researchgate.net

The table below provides examples of N-substitution reactions on related quinolinone systems.

Reaction Type Reagents & Conditions Starting Material (Analog) Product Type Reference
N-AlkylationAlkyl halide, Base3-Acetyl-4-hydroxyquinolin-2(1H)-oneN-Alkyl-3-acetyl-4-hydroxyquinolin-2(1H)-one researchgate.net
N-Hydroxy Amidation/CyclizationPMB-protected N-hydroxyamides, Buchwald conditions2-IodoanilinesN-Hydroxyquinolin-2(1H)-ones researchgate.net

Development of Hybrid Molecules Incorporating the this compound Unit with Other Heterocycles or Pharmacophores

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially synergistic or multi-target activity. mdpi.com The quinolinone scaffold is an excellent candidate for this strategy.

Mannich Reaction: The Mannich reaction is a powerful tool for linking the quinolinone core to various amines. For example, 5-chloro-8-hydroxyquinoline (B194070) has been hybridized with the antibiotic ciprofloxacin (B1669076) in a one-step Mannich reaction using paraformaldehyde. mdpi.com This reaction typically occurs at the C-7 position of the 8-hydroxyquinoline ring. nih.gov

Amide Coupling: Hybrid molecules can be formed through amide bond formation. 8-Hydroxyquinoline-2-carboxylic acid has been coupled with ciprofloxacin using peptide coupling agents like TBTU and DIEA to create a hybrid compound. mdpi.comnih.gov

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely used to link a quinolinone unit to other molecules via a stable 1,2,3-triazole linker. nih.gov This involves preparing an O-propargylated quinoline and reacting it with an appropriate azide (B81097) to form the hybrid molecule. researchgate.net This method is highly efficient and compatible with a wide range of functional groups.

The following table details methods for creating hybrid molecules based on the quinolinone scaffold.

Hybridization Strategy Linked Pharmacophore/Heterocycle Key Reagents Product Linkage Reference
Mannich ReactionCiprofloxacinParaformaldehyde, Ethanol (B145695)Methylene bridge mdpi.com
Amide CouplingCiprofloxacinTBTU, DIEAAmide bond mdpi.comnih.gov
Click Chemistry (CuAAC)1,2,3-Triazole linked to various unitsOrganic azide, Alkyne precursor, Cu(I) catalyst1,2,3-Triazole ring nih.govresearchgate.net
Alkylation2,6-Difluoro-3-hydroxybenzamide (DFMBA)1,3-Dibromopropane (B121459), TBAI, NaOHPropyl ether linker mdpi.comnih.gov

Methodologies for Library Synthesis and Combinatorial Chemistry of this compound Derivatives

Combinatorial chemistry provides a revolutionary approach for the rapid synthesis of large, diverse collections of compounds, known as chemical libraries. fortunepublish.comthe-scientist.com This methodology is highly applicable to the this compound scaffold to accelerate the discovery of new lead compounds.

Principles of Library Design: The design of a combinatorial library begins with selecting a core scaffold, such as this compound, and identifying multiple points for diversification. For this scaffold, diversity could be introduced at the N1 position, as well as at positions 5 and 7 on the aromatic ring. A library would be constructed by reacting a common intermediate with a set of diverse building blocks at each of these positions.

Synthetic Methodologies:

Parallel Synthesis: In this approach, a series of individual reactions are run simultaneously in parallel, often on a small scale in multi-well plates. For example, a chlorinated this compound intermediate could be reacted with a library of different boronic acids via Suzuki coupling to generate diversity at the point of chlorination. researchgate.net

Solid-Phase Synthesis: While not explicitly detailed in the search results for this specific scaffold, solid-phase synthesis is a cornerstone of combinatorial chemistry. The core scaffold would be attached to a solid support (resin bead), and successive reagents would be added in excess to drive reactions to completion. After each step, excess reagents and byproducts are simply washed away. This allows for the construction of complex molecules through multi-step sequences.

Diversity-Oriented Synthesis: This strategy aims to create a library of structurally diverse and complex molecules, not just simple analogs. Starting from the quinolinone core, a series of reactions could be planned to generate different heterocyclic systems fused to the original scaffold.

A functionalization process using Suzuki cross-coupling or SNAr reactions has been noted for its ability to allow for the rapid construction of a small library of novel polysubstituted selectively fluorinated quinoline derivatives, demonstrating the practical application of these principles. researchgate.net

Theoretical and Computational Investigations of 8 Fluoro 3 Hydroxyquinolin 2 1h One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8-Fluoro-3-hydroxyquinolin-2(1H)-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, energy levels, and geometry. From these fundamental calculations, various reactivity descriptors can be derived, offering predictions about how the molecule will interact with other chemical species. These descriptors are invaluable for assessing the molecule's stability, reactivity, and potential as a scaffold in drug design.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT is particularly useful for studying its conformational preferences and the potential for tautomerism, a phenomenon where a molecule exists in multiple, interconvertible isomeric forms.

The 3-hydroxyquinolin-2(1H)-one scaffold can exist in several tautomeric forms, primarily the keto-enol forms. The equilibrium between these tautomers is critical as it can significantly influence the molecule's chemical reactivity and biological activity. DFT calculations can predict the relative stability of these tautomers by computing their ground-state energies. nih.govresearchgate.net For the broader class of hydroxyquinolines, studies have shown that the keto form is often favored, and this preference can be influenced by substituents and the surrounding solvent environment. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate solvent effects and provide a more accurate prediction of tautomeric preferences in solution. nih.govd-nb.inforesearchgate.net The fluorine atom at the 8-position can be expected to influence the electronic distribution and, consequently, the tautomeric equilibrium, a hypothesis that can be rigorously tested using DFT.

Table 1: Potential Tautomeric Forms of this compound

Tautomer Name Structural Description
Keto Form This compound

This table is interactive. Click on a row to highlight it.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and localization of these orbitals are key to predicting a molecule's reactivity and the pathways of its reactions. youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

FMO analysis of this compound allows for the identification of the most probable sites for nucleophilic and electrophilic attack. This information is vital for predicting how the molecule will interact with biological targets or other reagents. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netacs.org

Table 2: Key Reactivity Descriptors from FMO Analysis

Descriptor Formula Interpretation
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron configuration.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness; indicates high reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of an atom to attract electrons.

This table is interactive. Users can sort the columns by clicking the headers.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insight into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, molecular flexibility, and interactions with the surrounding environment, particularly solvents. mdpi.comjchemlett.com

For this compound, MD simulations can be used to explore its conformational landscape in an aqueous solution. These simulations can reveal how the molecule interacts with water molecules, the stability of intramolecular hydrogen bonds, and how the fluorine substituent influences solvation. Understanding the dynamic behavior in solution is critical for predicting properties like solubility and the ability to cross biological membranes. Furthermore, MD simulations are instrumental in studying the binding of a ligand to its protein target, revealing the key interactions and conformational changes that stabilize the complex. mdpi.com

Reaction Mechanism Modeling and Transition State Analysis using Advanced Computational Chemistry

Advanced computational chemistry methods are employed to model the detailed mechanisms of chemical reactions. This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. nih.gov

For this compound, these methods can be used to model various potential reactions, such as the tautomerization process between the keto and enol forms. nih.gov By locating the transition state for proton transfer, researchers can calculate the energy barrier for this process. This information helps to understand the kinetics of tautomerism and whether it is likely to occur under physiological conditions. Similarly, the mechanisms of metabolic reactions or synthetic modifications can be elucidated, providing a deeper understanding of the molecule's chemical transformations.

In Silico Screening Methodologies for Chemical Space Exploration and Ligand Design

The core structure of this compound serves as a valuable scaffold for the design of new molecules with desired biological activities. In silico screening methodologies, such as virtual screening and molecular docking, allow for the rapid evaluation of large libraries of virtual compounds to identify promising candidates for synthesis and testing. researchgate.net

Ligand design often starts with a known active scaffold. Derivatives of the parent 8-hydroxyquinolin-2(1H)-one have been investigated as potential β2-agonists, demonstrating the therapeutic potential of this chemical class. nih.govresearchgate.net Using the 8-fluoro derivative as a starting point, computational chemists can design new analogues by adding various functional groups. These virtual compounds can then be docked into the active site of a target protein to predict their binding affinity and orientation. This process helps to prioritize compounds that are most likely to be active, saving significant time and resources in the drug discovery pipeline. acs.org The exploration of the chemical space around this scaffold can lead to the identification of novel ligands with improved potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com

Cheminformatics Approaches for Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data and establish relationships between molecular structure and physical, chemical, or biological properties. Structure-Reactivity Relationship (SRR) studies aim to understand how changes in a molecule's structure affect its chemical reactivity.

For a series of derivatives based on the this compound scaffold, cheminformatics tools can be used to develop Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) models. jchemlett.com These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound in the series and then using statistical methods to correlate these descriptors with their experimentally measured reactivity or biological activity. acs.orgnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and effective molecules. This data-driven approach is essential for optimizing lead compounds and understanding the key structural features that govern their function.

Exploration of Molecular Recognition and Mechanistic Interactions of 8 Fluoro 3 Hydroxyquinolin 2 1h One

Investigation of Intermolecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of 8-Fluoro-3-hydroxyquinolin-2(1H)-one with biological macromolecules is primarily dictated by its 3-hydroxyquinolin-2(1H)-one core. This scaffold is known to engage in significant intermolecular interactions, most notably through metal chelation. Analogs of this compound have demonstrated the ability to bind to the active sites of enzymes.

A key example is seen in studies of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of the influenza A endonuclease. The crystal structure of a related compound, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, revealed that it chelates two metal ions within the enzyme's active site. nih.govnih.gov This interaction is crucial for its inhibitory activity. The 3-hydroxy and 2-oxo groups of the quinolinone ring form a bidentate chelation site for divalent metal cations, a common feature for this class of compounds.

The substitution at the 8-position with a fluorine atom is predicted to influence these interactions. Research on influenza A endonuclease inhibitors suggests that substitutions at the 4- or 8-positions could disrupt the favorable interaction with the metal ions in the active site. nih.gov This indicates that the fluorine atom in this compound might sterically or electronically hinder the optimal binding geometry required for potent chelation within certain protein active sites.

The broader family of 8-hydroxyquinolines, to which this compound is related, are well-documented as powerful monoprotic bidentate chelating agents. nih.govscispace.com They form stable complexes with a wide array of metal ions, including those that are essential cofactors for many enzymes. This inherent chelating ability suggests that this compound could potentially interact with metalloproteins. However, the specific nature and strength of these interactions would be highly dependent on the architecture of the protein's active site.

Beyond metalloproteins, the planar aromatic ring system of the quinolinone core allows for potential π–π stacking interactions with aromatic residues of proteins (like histidine, tyrosine, and phenylalanine) or with the bases of nucleic acids. nih.gov Hydrogen bonding is also a significant factor, with the hydroxyl and amide groups acting as both donors and acceptors.

Biophysical Characterization of Binding Events and Thermodynamics of Molecular Association

For a binding event driven by metal chelation, as is common for this scaffold, the thermodynamics would reflect the displacement of water molecules from both the ligand and the metal ion in the active site, and the formation of coordinate bonds. This process is often enthalpically driven and can have a significant entropic component due to the release of ordered solvent molecules.

In the context of fluoroquinolone antibiotics, a different class of quinolone-containing compounds, molecular docking studies have been used to calculate binding free energies for their interaction with human topoisomerase II. nih.gov These studies provide a template for how the thermodynamics of this compound could be computationally estimated. For example, the binding energies for various fluoroquinolones with topoisomerase IIb ranged from -8.79 to -11.43 kcal/mol, indicating strong binding affinity. nih.gov

Table 1: Illustrative Binding Affinity Data for Fluoroquinolone Analogs with Human Topoisomerase IIb (Note: This data is for a different class of compounds and is presented for illustrative purposes to show typical biophysical parameters.)

CompoundTarget ResiduesBinding Energy (kcal/mol)
SparafloxacinGLN778, ARG820-11.43
PrulifloxacinSER480-10.77
GatifloxacinARG503-10.73
MoxifloxacinLYS456-9.95
FinafloxacinARG820-8.92
FlumequineARG820-8.79
Data sourced from molecular docking studies on fluoroquinolones. nih.gov

This interactive table demonstrates the range of binding affinities that can be observed for quinolone-based compounds, which are influenced by different substitutions on the core structure. A similar quantitative analysis for this compound would be necessary to fully characterize its binding thermodynamics with specific biological targets.

Development of this compound as Chemical Probes for Cellular Pathway Elucidation

The 8-hydroxyquinoline (B1678124) scaffold is renowned for its fluorescent properties, making its derivatives promising candidates for chemical probes. 8-hydroxyquinoline itself is weakly fluorescent, a phenomenon attributed to an excited-state proton transfer (ESPT) from the hydroxyl group to the ring nitrogen. scispace.commdpi.com Upon chelation with metal ions, this ESPT process is inhibited, leading to a significant enhancement of fluorescence. scispace.commdpi.com This "on-off" switching capability is the basis for their use as fluorescent sensors for metal ions like Al³⁺ and Zn²⁺. scispace.com

Given this precedent, this compound could potentially be developed as a fluorescent probe. The replacement of the proton-donating hydroxyl group at position 8 with a fluorine atom in the parent 8-hydroxyquinoline structure would inherently alter its fluorescent properties. However, in this specific molecule, the hydroxyl group is at position 3. The key structural feature for fluorescence sensing in 8-hydroxyquinolines is the proximity of the C8-hydroxyl group and the ring nitrogen. The 3-hydroxyquinolin-2(1H)-one core has a different arrangement, but the principle of fluorescence modulation upon metal ion binding at the 3-hydroxy and 2-oxo positions could still apply.

The fluorine atom at the 8-position would act as an electron-withdrawing group, which can influence the electronic and photophysical properties of the quinolinone ring system. acs.org This could modulate the excitation and emission wavelengths, as well as the quantum yield of the molecule, potentially fine-tuning it for specific biological imaging applications. Further research would be required to characterize the specific fluorescent properties of this compound and its metal complexes to determine its suitability as a chemical probe for elucidating cellular pathways, particularly those involving metal ion homeostasis.

Structure-Binding Relationship (SBR) Studies for this compound Analogs focused on Molecular Docking and Interaction Analysis

Structure-binding relationship studies on analogs of this compound highlight the critical role of substituent placement on biological activity. As previously mentioned, in the context of influenza A endonuclease inhibitors, substitutions on the quinolinone core are highly influential. nih.gov

Key SBR insights from related 3-hydroxyquinolin-2(1H)-one inhibitors:

Chelation Site: The 3-hydroxy and 2-oxo groups are essential for metal ion chelation and, thus, inhibitory activity.

8-Position Substitution: The introduction of substituents at the 8-position is generally detrimental to binding with the influenza endonuclease, likely due to steric hindrance that prevents optimal orientation for metal chelation. nih.gov This strongly suggests that this compound would be a weaker inhibitor of this specific enzyme compared to its non-fluorinated counterpart.

6- and 7-Position Substitution: In contrast, the addition of a p-fluorophenyl group at the 6- or 7-positions resulted in some of the most potent inhibitors in the series. nih.govnih.gov This indicates that these positions are more amenable to substitution and can be used to form additional favorable interactions within the enzyme's active site.

Molecular docking simulations of these analogs would be instrumental in visualizing these interactions. A typical docking analysis would reveal the precise binding pose and identify key intermolecular contacts. For instance, in the docking of a 7-substituted analog, one would observe the chelation of the metal ions by the 3-hydroxy and 2-oxo groups, while the substituent at the 7-position extends into a hydrophobic pocket, forming favorable van der Waals contacts. nih.gov

Table 2: Predicted Interaction Analysis for this compound Based on Analog Studies

Interaction TypeInteracting Moiety of the CompoundPotential Interacting Partner in a ProteinPredicted Impact of 8-Fluoro Group
Metal Chelation3-hydroxy and 2-oxo groupsDivalent Metal Ions (e.g., Mg²⁺, Mn²⁺)Negative; potential steric or electronic hindrance to optimal binding geometry.
Hydrogen Bonding3-hydroxy group, N-H amide, C=O amidePolar amino acid residues (e.g., Ser, Thr, Asn, Gln)Minimal direct impact, but may alter overall conformation.
π-π StackingQuinolinone aromatic ringsAromatic amino acids (e.g., His, Tyr, Phe)Minor modulation of electronic properties of the ring system.
Hydrophobic InteractionsBenzene (B151609) ring portionHydrophobic amino acid residues (e.g., Ala, Val, Leu, Ile)The fluorine atom can participate in fluorine-specific interactions but may also be disfavored in highly hydrophobic pockets.

This table provides a hypothetical interaction map based on the known behavior of its structural analogs. The primary takeaway from SBR studies is that while the 3-hydroxyquinolin-2(1H)-one core provides the essential functionality for metal chelation, the position of further substituents is a critical determinant of binding affinity and biological activity. The fluorine at the 8-position of the titular compound is predicted to be a challenging feature for targets that require unobstructed access to the chelation site.

Advanced Methodologies in 8 Fluoro 3 Hydroxyquinolin 2 1h One Research

Solid-State Chemistry and Polymorphism Studies of 8-Fluoro-3-hydroxyquinolin-2(1H)-one

The study of the solid-state chemistry of this compound is crucial for understanding its physical properties, such as solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a key aspect of this field. Different polymorphs can exhibit distinct physicochemical characteristics.

Research into the polymorphism of related compounds, such as 8-hydroxyquinolin-2(1H)-one, has utilized a combination of techniques to identify and characterize different crystalline forms. researchgate.net These methods are directly applicable to the study of its fluoro-substituted analogue. The primary techniques include:

Single-Crystal and Powder X-ray Diffraction (SCXRD/PXRD): These are definitive methods for determining the three-dimensional atomic arrangement within a crystal lattice, allowing for the unambiguous identification of different polymorphs.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This technique provides information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N, ¹⁹F) in the solid state, offering a powerful tool to distinguish between polymorphs that may have similar X-ray diffraction patterns.

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy probe the vibrational modes of molecules, which are sensitive to the intermolecular interactions (like hydrogen bonding) that define a crystal structure. Differences in spectra can indicate the presence of different polymorphs.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the solid forms, identifying melting points, phase transitions, and decomposition temperatures that are unique to each polymorph.

Density Functional Theory (DFT) Calculations: Computational methods are increasingly used to predict the relative stabilities of potential polymorphs and to help interpret experimental spectroscopic data. researchgate.net

Table 1: Illustrative Crystallographic Data for a Hypothetical Polymorph of this compound
ParameterValue
Chemical FormulaC₉H₆FNO₂
Formula Weight179.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.85
b (Å)5.90
c (Å)16.21
β (°)101.5
Volume (ų)734.2
Z4
Calculated Density (g/cm³)1.620

Applications of Cryo-Electron Microscopy and Advanced Spectroscopy for Complex Formation Analysis (e.g., supramolecular assemblies)

Analyzing how this compound interacts with other molecules to form larger, functional complexes is key to understanding its biological context. Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary tool for determining the high-resolution structure of large and dynamic macromolecular assemblies. thermofisher.comnih.gov

The cryo-EM process involves rapidly freezing a solution of the complex in vitreous ice, preserving the molecules in their near-native state. thermofisher.com Images of thousands of individual particles are then captured with an electron microscope and computationally averaged to reconstruct a three-dimensional model, often at near-atomic resolution. thermofisher.comnih.gov This technique is particularly valuable for studying multi-protein complexes that are difficult to crystallize. nih.gov For a compound like this compound, cryo-EM could be used to visualize its binding within a target enzyme or a larger supramolecular structure, revealing the specific interactions that govern its function. nih.gov

Advanced spectroscopic techniques complement cryo-EM by providing dynamic and quantitative data on complex formation:

Fluorescence Spectroscopy: Can be used to study binding affinities (Kd) and conformational changes upon complex formation, especially if the quinolinone or its binding partner has intrinsic fluorescence or is labeled with a fluorophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify which parts of the small molecule are in close contact with a large protein receptor, mapping the binding epitope.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry).

Table 2: Hypothetical Workflow for Cryo-EM Analysis of a this compound-Protein Complex
StepDescriptionPotential Insight
1. Sample PreparationThe purified protein and the compound are mixed to form the complex.Confirmation of complex formation and stability.
2. VitrificationA small volume of the sample is applied to an EM grid and plunge-frozen in liquid ethane. thermofisher.comPreservation of the complex in a near-native, hydrated state.
3. Data CollectionThe frozen grid is imaged in a transmission electron microscope, collecting thousands of 2D projection images.A large dataset of particles in various orientations.
4. Image ProcessingParticles are picked, classified into groups of similar views, and aligned.Generation of 2D class averages showing structural details.
5. 3D ReconstructionThe 2D class averages are used to reconstruct a 3D density map of the complex. thermofisher.comVisualization of the overall architecture of the supramolecular assembly.
6. Model Building & RefinementAn atomic model is built into the density map and refined.Precise location of the bound this compound and its interactions with protein residues.

Integration of Photo- and Electrochemical Techniques for Synthesis and Mechanistic Understanding

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methods. Photo- and electrochemical techniques offer green alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents.

Photochemical Synthesis: Light can be used as a "reagent" to enable unique chemical transformations. For the synthesis of quinoline-type scaffolds, photochemical reactions can proceed through the formation of an electron donor-acceptor (EDA) complex. nih.gov This approach is beneficial as it often does not require an external catalyst. nih.gov The process involves the absorption of light by the EDA complex, which leads to a single-electron transfer (SET) event, generating radical intermediates that can cyclize to form the desired heterocyclic core. nih.gov This method allows for the rapid construction of diverse compound libraries. nih.gov

Electrochemical Synthesis: Electrosynthesis uses electrical current to drive chemical reactions, providing a high degree of control over reduction and oxidation processes. This technique is particularly effective for the synthesis of quinolone cores. For instance, the selective electrochemical reduction of a substituted 2-nitroarene can generate a hydroxylamine (B1172632) intermediate, which then undergoes an intramolecular cyclization-condensation to form the 1-hydroxyquinol-4-one ring system. nih.gov This method has proven versatile and applicable to a broad range of substrates, including fluoro-substituted precursors, with high yields. nih.gov

Table 3: Comparison of Photochemical and Electrochemical Synthesis Methods for Quinolone Scaffolds
FeaturePhotochemical SynthesisElectrochemical Synthesis
Energy SourceLight (e.g., visible light LEDs)Electrical Current
Key IntermediateRadical ions via EDA complex nih.govHydroxylamine via controlled reduction nih.gov
CatalystOften catalyst-free nih.govMediated by an electrode surface (e.g., carbon, mercury) nih.gov
Reaction ConditionsTypically room temperature, ambient pressureControlled potential or current, often at room temperature
AdvantagesHigh atom economy, access to unique reactivity, mild conditions. nih.govHigh selectivity, sustainable (avoids chemical reductants), scalable. nih.gov
ApplicabilitySynthesis of tetrahydroquinolines via annulation. nih.govSynthesis of 1-hydroxyquinol-4-ones via reductive cyclization. nih.gov

Mechanistic Studies using Isotopic Labeling and Advanced Spectroscopic Techniques to Elucidate Reaction Pathways

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and discovering new reactivity. A combination of isotopic labeling and advanced spectroscopic methods provides powerful tools for elucidating the detailed pathways of formation for compounds like this compound.

Advanced Spectroscopic Techniques:

NMR Spectroscopy: In-situ or time-resolved NMR experiments can track the disappearance of reactants and the appearance of intermediates and products in real-time. 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for structure elucidation of transient species.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect and identify reaction intermediates, even those present at very low concentrations.

Infrared (IR) Spectroscopy: In-situ IR can monitor the formation and consumption of functional groups during a reaction, such as the appearance of a carbonyl stretch, which is useful for tracking the progress of cyclization. researchgate.net

Computational Chemistry: DFT calculations are often used in conjunction with spectroscopy. They can predict the structures and energies of transition states and intermediates, as well as simulate spectra (e.g., NMR, IR) that can be compared with experimental data for validation. nih.govresearchgate.net

Isotopic Labeling: This is a definitive method for tracing the fate of atoms throughout a reaction. By replacing an atom (e.g., ¹²C, ¹H, ¹⁴N) with one of its stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can follow its path into the final product structure using NMR or mass spectrometry. For example, in a proposed synthesis of this compound, labeling a specific carbon or nitrogen atom in a precursor would unambiguously confirm whether a proposed intramolecular rearrangement or cyclization pathway is correct. This technique provides irrefutable evidence for mechanistic proposals that spectroscopy alone might not fully resolve.

Future Perspectives and Emerging Research Directions for 8 Fluoro 3 Hydroxyquinolin 2 1h One

Novel Synthetic Strategies and Unexplored Methodologies for the 8-Fluoro-3-hydroxyquinolin-2(1H)-one Core

The development of efficient and versatile synthetic routes is paramount for exploring the full potential of this compound. While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, have been foundational, future research is expected to focus on more sustainable, efficient, and modular strategies. mdpi.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, scalability, and reaction control. researchgate.net The application of flow chemistry to the synthesis of quinolinones can lead to higher yields and purity, and facilitates the rapid generation of analog libraries. africacommons.netnih.gov For the synthesis of the this compound core, a multi-step flow process could be envisioned, starting from readily available fluorinated anilines and malonic acid derivatives. researchgate.net This approach would enable precise control over reaction parameters at each step, from the initial condensation to the final cyclization and hydroxylation. rsc.org

C-H Activation: Direct C-H functionalization represents a powerful and atom-economical approach to constructing complex molecules. Future strategies could involve the late-stage introduction of the fluorine atom onto a pre-formed 3-hydroxyquinolin-2-one core via selective C-H fluorination. Conversely, a C-H activation approach could be used to build the quinolinone ring onto a fluorinated aromatic precursor. Research into rhodium-catalyzed C-H activation for quinoline synthesis showcases the potential of this strategy. mdpi.com

Biocatalysis: Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. While the biosynthesis of fluorinated natural products is rare, engineered enzymes could be developed to catalyze key steps in the synthesis of this compound. researchgate.net For instance, an engineered hydroxylase could introduce the 3-hydroxy group with high stereoselectivity, a feature that is challenging to achieve through conventional synthesis.

Synthetic Strategy Potential Advantages Key Research Focus
Flow Chemistry Improved safety, scalability, reproducibility, and rapid optimization. researchgate.netafricacommons.netacs.orgDevelopment of integrated, multi-step flow reactors for continuous production. nih.govrsc.org
C-H Activation High atom economy, reduced waste, access to novel derivatives. mdpi.comDiscovery of selective catalysts for direct C-H fluorination and annulation.
Biocatalysis High selectivity (regio-, stereo-), mild reaction conditions, environmentally friendly. researchgate.netEngineering of enzymes (e.g., hydroxylases, fluorinases) for specific transformations.
Photoredox Catalysis Access to unique reaction pathways via radical intermediates under mild conditions. acs.orgExploration of visible-light-mediated cyclizations and functionalizations. mdpi.com

Untapped Reactivity Profiles and Novel Transformations of this compound Derivatives

The unique arrangement of functional groups in this compound—a nucleophilic hydroxyl group, an acidic N-H proton, and an electron-rich aromatic ring modulated by the fluorine substituent—suggests a rich and largely unexplored reactivity profile.

The 3-hydroxy group is a key handle for further functionalization. It can be O-acylated to produce ester derivatives, a reaction that has been demonstrated on the related 8-hydroxyquinolin-2(1H)-one scaffold. researchgate.net Future work could explore a wider range of electrophiles to generate ethers, carbonates, and sulfonates, each potentially imparting distinct physicochemical and biological properties.

The quinolinone ring itself presents multiple sites for electrophilic aromatic substitution. The fluorine atom at the C8 position will direct incoming electrophiles, and understanding its influence on the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation is a key area for future investigation. amanote.com For example, the bromination of related 8-hydroxyquinoline (B1678124) chalcones has been shown to occur on the activated quinoline ring. researchgate.net Iron-catalyzed halogenation has also been shown to be effective for the C5 position of 8-amidoquinolines. mdpi.com

Furthermore, the C4 position of the 3-hydroxyquinolin-2-one system can be functionalized. N-heterocyclic carbene (NHC) organocatalysis has been used for the asymmetric C4-functionalization of 3-hydroxyquinolin-2-ones via a [3+3] annulation reaction, opening a pathway to complex, enantioenriched structures. rsc.org Applying such methodologies to the 8-fluoro derivative could yield a new class of chiral molecules.

Reaction Type Reactive Site Potential Products/Transformations
O-Functionalization 3-Hydroxy groupEthers, Esters, Carbonates, Sulfonates
N-Functionalization N1-AmideN-Alkylation, N-Arylation
Electrophilic Substitution Aromatic Ring (C5, C7)Nitration, Halogenation, Acylation
Cross-Coupling Reactions C4-PositionSuzuki, Sonogashira, Buchwald-Hartwig coupling
Annulation Reactions C4-Position[3+3] cycloadditions with bromoenals using NHC catalysis. rsc.org

Potential Applications in Supramolecular Chemistry, Catalysis, and Advanced Materials Science

Beyond its established role in medicinal chemistry, the structural features of this compound make it an attractive candidate for applications in supramolecular chemistry, catalysis, and materials science.

Supramolecular Chemistry: The presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H, F) allows this compound to participate in intricate hydrogen-bonding networks. This could be exploited for the design of self-assembling systems, such as gels, liquid crystals, or molecular capsules for guest encapsulation. The fluorine atom can engage in non-covalent interactions, including hydrogen bonding and halogen bonding, further influencing the stability and structure of supramolecular assemblies.

Catalysis: The 3-hydroxyquinolin-2-one scaffold can act as a bidentate ligand, coordinating to metal centers through the hydroxyl and carbonyl oxygen atoms. The 8-fluoro substituent can modulate the electronic properties of the resulting metal complex, potentially enhancing its catalytic activity or selectivity. These complexes could find applications in asymmetric catalysis, oxidation reactions, or as novel phosphors.

Advanced Materials Science: Quinoline derivatives are known for their photophysical properties and have been incorporated into organic light-emitting diodes (OLEDs). The introduction of a fluorine atom can enhance properties such as electron mobility and photostability. mdpi.com The this compound core could be functionalized with chromophoric units to create novel fluorescent probes for sensing ions or biomolecules. Salts of 8-hydroxyquinoline have been shown to possess significant third-order nonlinear optical (NLO) properties, suggesting that derivatives of this compound could be promising materials for photonic applications. nih.gov

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery and Synthesis of this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. These tools can significantly accelerate the discovery and development of new this compound analogs.

Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, reactivity, and biological activity of virtual compounds. This allows for the in silico screening of vast chemical libraries, identifying promising candidates for synthesis and testing. For instance, models could predict the binding affinity of novel analogs to a specific biological target, prioritizing the most potent compounds.

Challenges and Opportunities in the Academic Research and Development of this compound Chemistry

The exploration of this compound chemistry is not without its challenges, but these also present significant opportunities for innovation.

Challenges:

Selective Synthesis: Achieving regioselective functionalization of the quinolinone core can be difficult due to the multiple reactive sites. Developing synthetic methods that allow for precise control over where new functional groups are introduced is a key challenge.

Fluorination Chemistry: The introduction of fluorine often requires specialized reagents and conditions. Developing milder and more general methods for the synthesis of fluorinated quinolinones is an ongoing need. researchgate.netrsc.org

Understanding Structure-Property Relationships: A thorough understanding of how the fluorine atom and other substituents influence the properties of the molecule requires a combination of synthetic, spectroscopic, and computational studies.

Opportunities:

New Biological Probes: The unique properties of the 8-fluoro-3-hydroxyquinolin-2-one scaffold make it an excellent starting point for the development of novel probes for fluorescence imaging, PET imaging (using ¹⁸F), or as tools for chemical biology.

Novel Materials: There is a significant opportunity to explore the use of these compounds in materials science, including as components of OLEDs, sensors, or functional polymers.

Interdisciplinary Collaboration: The full potential of this molecular scaffold will be realized through collaborations between synthetic chemists, computational chemists, biologists, and materials scientists. Such collaborations will be essential for designing, synthesizing, and testing new compounds for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-fluoro-3-hydroxyquinolin-2(1H)-one, and how do reaction conditions influence yield?

  • The compound is typically synthesized via ring expansion of isatin derivatives using trimethylsilyl (TMS) reagents or AlCl3-mediated cyclization of halogenated precursors. For example, 8-haloquinolinones are prepared by refluxing N-(2-halophenyl)acrylamides with AlCl3 in chlorobenzene (yields: 55–67%) . Fluorination strategies often involve nucleophilic substitution or direct fluorination of intermediates. Optimization of solvent (e.g., chlorobenzene for cyclization) and catalyst loading (e.g., CuI for coupling reactions) is critical for yield improvement .

Q. How can tautomeric equilibria (keto-enol) in this compound be resolved during structural characterization?

  • X-ray crystallography is the gold standard for unambiguous determination of tautomeric states. For example, single-crystal studies of analogous 3-hydroxyquinolin-2-ones revealed predominant keto forms in the solid state . In solution, NMR titration experiments (e.g., 1H^1H and 13C^{13}C) with deuterated solvents and temperature variation can monitor tautomeric shifts. 19F^{19}F-NMR is also useful for tracking fluorine environments .

Q. What in vitro antimicrobial screening protocols are suitable for evaluating this compound derivatives?

  • The twofold serial dilution technique against Gram-negative (e.g., P. aeruginosa) and Gram-positive bacteria (e.g., S. aureus) is widely used. Minimum inhibitory concentration (MIC) values are compared to standards like streptomycin. Fluoro-substituted derivatives (e.g., compound 6a) showed MICs of 16–32 µg/mL against B. proteus and P. aeruginosa . Fungal assays (e.g., C. albicans) require Sabouraud dextrose agar and endpoint determination via colony counting .

Advanced Research Questions

Q. How does the fluorine substituent at the 8-position modulate the biological activity of 3-hydroxyquinolin-2(1H)-one derivatives?

  • Fluorine enhances lipophilicity and metabolic stability , improving membrane permeability. In antiviral studies, 8-fluoro derivatives exhibited stronger inhibition of influenza A endonuclease (IC50 < 10 µM) compared to non-fluorinated analogs. This is attributed to fluorine’s electronegativity, which stabilizes hydrogen bonds with catalytic residues (e.g., Mn²⁺ in the enzyme active site) . SAR studies suggest that 8-fluoro substitution reduces off-target effects in cytotoxicity assays .

Q. What strategies address contradictory spectral data (e.g., NMR vs. X-ray) for this compound analogs?

  • Discrepancies between solution-state NMR and solid-state X-ray data often arise from tautomerism or dynamic effects . To resolve this:

  • Perform variable-temperature NMR to assess exchange broadening.
  • Use Hirshfeld surface analysis on X-ray data to quantify intermolecular interactions influencing solid-state conformation .
  • Apply DFT calculations to compare energy landscapes of tautomers and correlate with experimental data .

Q. How can regioselectivity challenges in fluorination reactions of quinolinone precursors be mitigated?

  • Directed ortho-fluorination via Pd-catalyzed C–H activation or electrophilic fluorination using Selectfluor® improves regiocontrol. For example, AlCl3-mediated cyclization of 2-fluoroacrylamides ensures fluorine incorporation at the 8-position . Competing pathways (e.g., 5- vs. 8-fluorination) are minimized by optimizing reaction temperature (80–100°C) and halogen source (e.g., NFSI for electrophilic fluorination) .

Q. What enzymatic assays are appropriate for studying this compound’s inhibition of influenza A endonuclease?

  • Fluorescence-based assays using a FRET substrate (e.g., 5’-FAM-labeled RNA) quantify endonuclease activity. Inhibitor potency is measured via IC50 values, with buffer conditions mimicking physiological pH (7.5) and Mn²⁺/Mg²⁺ cofactors. Competitive binding studies (e.g., ITC) further validate target engagement .

Methodological Considerations

  • Synthetic Optimization : Prioritize AlCl3-mediated cyclization for scalability (>50% yield) .
  • Characterization : Combine X-ray crystallography with 19F^{19}F-NMR for fluorine-specific analysis .
  • Biological Testing : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate antimicrobial efficacy from nonspecific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.